3-(8-methoxy-2H-chromen-4-yl)propan-1-amine
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Overview
Description
3-(8-Methoxy-2H-chromen-4-yl)propan-1-amine is a chemical compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, specifically, features a chromen ring substituted with a methoxy group and a propan-1-amine side chain, making it a unique structure with potential biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(8-methoxy-2H-chromen-4-yl)propan-1-amine typically involves the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Attachment of the Propan-1-amine Side Chain: This step involves the nucleophilic substitution reaction where the chromen derivative is reacted with 3-bromopropan-1-amine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the chromen ring or the methoxy group, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Dihydro derivatives of the chromen ring.
Substitution: Various substituted chromen derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(8-methoxy-2H-chromen-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antibacterial effects. The methoxy group and the amine side chain play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial activity.
Benzofuran derivatives: Exhibiting similar biological activities but with different structural frameworks.
Benzoxazol derivatives: Also studied for their antimicrobial and anti-inflammatory properties.
Uniqueness: 3-(8-Methoxy-2H-chromen-4-yl)propan-1-amine stands out due to its unique combination of a chromen ring with a methoxy group and a propan-1-amine side chain. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(8-methoxy-2H-chromen-4-yl)propan-1-amine |
InChI |
InChI=1S/C13H17NO2/c1-15-12-6-2-5-11-10(4-3-8-14)7-9-16-13(11)12/h2,5-7H,3-4,8-9,14H2,1H3 |
InChI Key |
QEXLIQXLVBJELZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC=C2CCCN |
Origin of Product |
United States |
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